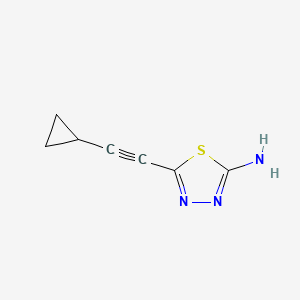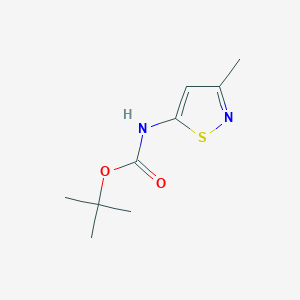![molecular formula C10H15NOS B13943925 4-[2-(Ethylsulfanyl)ethoxy]aniline CAS No. 790617-44-6](/img/structure/B13943925.png)
4-[2-(Ethylsulfanyl)ethoxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(Ethylsulfanyl)ethoxy]aniline is an organic compound with the molecular formula C10H15NOS It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a 2-(ethylsulfanyl)ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-(ethylsulfanyl)ethanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloroaniline in a suitable solvent such as ethanol.
- Add 2-(ethylsulfanyl)ethanol and a base such as potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4-[2-(Ethylsulfanyl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
4-[2-(Ethylsulfanyl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(Ethylsulfanyl)ethoxy]aniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, while the aniline moiety can form hydrogen bonds with biological targets.
相似化合物的比较
Similar Compounds
4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the ethylsulfanyl group.
4-Aminophenetole: Another derivative of aniline with an ethoxy group at the para position.
Uniqueness
4-[2-(Ethylsulfanyl)ethoxy]aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
790617-44-6 |
|---|---|
分子式 |
C10H15NOS |
分子量 |
197.30 g/mol |
IUPAC 名称 |
4-(2-ethylsulfanylethoxy)aniline |
InChI |
InChI=1S/C10H15NOS/c1-2-13-8-7-12-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
InChI 键 |
IOVZRGZIYDNDPR-UHFFFAOYSA-N |
规范 SMILES |
CCSCCOC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)


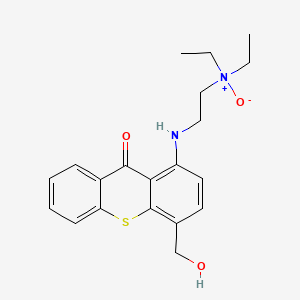
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)
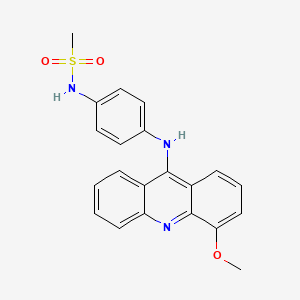
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
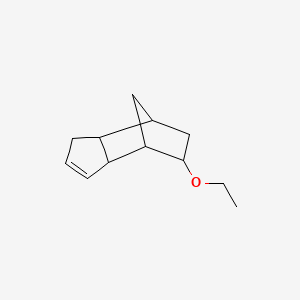
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
